Jak-stat-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

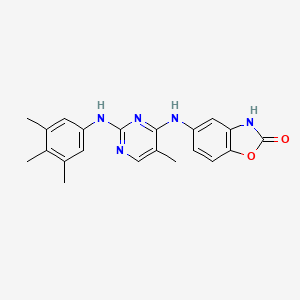

C21H21N5O2 |

|---|---|

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

5-[[5-methyl-2-(3,4,5-trimethylanilino)pyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C21H21N5O2/c1-11-7-16(8-12(2)14(11)4)24-20-22-10-13(3)19(26-20)23-15-5-6-18-17(9-15)25-21(27)28-18/h5-10H,1-4H3,(H,25,27)(H2,22,23,24,26) |

InChI-Schlüssel |

OQGHGKFTKWEBSK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1C)C)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Janus Kinase (JAK) Inhibitors

Disclaimer: No specific information could be found for a compound named "Jak-stat-IN-1" in the reviewed scientific literature. This guide therefore provides a comprehensive overview of the general mechanism of action for Janus Kinase (JAK) inhibitors, targeting the JAK-STAT signaling pathway. The information is intended for researchers, scientists, and drug development professionals.

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a crucial signaling cascade involved in transmitting information from extracellular cytokine and growth factor signals to the cell nucleus. This pathway plays a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Its dysregulation is associated with a variety of diseases, including autoimmune disorders and cancers, making it a key target for therapeutic intervention.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a direct route for transmitting extracellular signals to the nucleus. The core components of this pathway are cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.

The process begins when a cytokine or growth factor binds to its specific transmembrane receptor. This binding event induces a conformational change in the receptor, leading to its dimerization and bringing the associated JAKs into close proximity. This allows the JAKs to phosphorylate each other (trans-phosphorylation), which in turn activates their kinase function. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptor chains.

These newly created phosphotyrosine sites serve as docking sites for the SH2 domains of latent STAT proteins present in the cytoplasm. Upon recruitment to the receptor, the STATs themselves are phosphorylated by the activated JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus. Once in the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.

The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The STAT family consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6. The specific combination of JAKs and STATs activated depends on the cytokine and receptor type, leading to a diverse range of cellular responses.

Caption: The canonical JAK-STAT signaling pathway.

Mechanism of Action of JAK Inhibitors

JAK inhibitors are small molecules designed to interfere with the kinase activity of JAK enzymes. The majority of these inhibitors are competitive, acting by binding to the ATP-binding pocket within the kinase domain of the JAK proteins. By occupying this site, they prevent ATP from binding, which is essential for the phosphotransferase activity of the kinase.

This inhibition of JAK activity has several downstream consequences:

-

Prevention of STAT Phosphorylation: Without active JAKs, the recruited STAT proteins are not phosphorylated.

-

Inhibition of STAT Dimerization and Translocation: Unphosphorylated STATs cannot dimerize and therefore cannot translocate to the nucleus.

-

Suppression of Gene Transcription: The signaling cascade is halted, and the transcription of cytokine-responsive genes is suppressed.

The selectivity of JAK inhibitors for different JAK family members varies. Some inhibitors, known as pan-JAK inhibitors, target multiple JAKs, while others are more selective for a specific JAK, such as JAK1 or JAK3.[1][2] This selectivity profile influences the inhibitor's therapeutic applications and potential side effects.

Caption: Mechanism of action of a competitive JAK inhibitor.

Quantitative Data: Inhibitor Potency

The potency of JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific JAK enzyme by 50%. The following table summarizes the IC50 values for several well-characterized JAK inhibitors against the four JAK family members, as determined in cell-free biochemical assays.

| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Reference |

| Tofacitinib | 112 | 20 | 1 | - | [2] |

| Ruxolitinib | 3.3 | 2.8 | >400 | - | [2] |

| Baricitinib | 5.9 | 5.7 | >400 | >400 | [2] |

| Filgotinib | 10 | 28 | 810 | 116 | [2] |

| Upadacitinib | 43 | 200 | >1000 | - | [2] |

| Abrocitinib | 29 | 803 | >10,000 | 1250 | [1] |

| Delgocitinib | 2.8 | 2.6 | 11 | 58 | [3] |

| Fedratinib | - | 3 | >1000 | - | [3] |

| Momelotinib | 11 | 18 | >1000 | - | [2] |

| Pacritinib | - | 23 | - | - | [2] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[4] Values presented are for comparative purposes.

Experimental Protocols

The characterization of JAK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK protein.[5][6]

Objective: To determine the IC50 value of a test compound against a specific JAK isoform.

Principle: A purified, recombinant JAK enzyme is incubated with a peptide substrate and ATP. The enzyme catalyzes the transfer of a phosphate group from ATP to the substrate. The inhibitor's effect is quantified by measuring the reduction in substrate phosphorylation.

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP, or used in fluorescence-based assays).

-

Test inhibitor compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Kinase detection system (e.g., phosphocellulose paper and scintillation counter for radioactivity, or fluorescence/luminescence plate reader for non-radioactive methods).

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, then dilute further into the assay buffer.

-

Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the peptide substrate, and the diluted test compound or vehicle control (DMSO).

-

Enzyme Addition: Add the purified JAK enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop Reaction: Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³³P]ATP and then measuring the remaining radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

This assay measures the inhibitor's ability to block cytokine-induced STAT phosphorylation within a cellular context, providing a more physiologically relevant assessment of its activity.[4][7]

Objective: To determine the functional potency of a test compound in inhibiting a specific JAK-STAT pathway in cells.

Principle: A cell line that expresses the relevant cytokine receptor and JAK-STAT components is stimulated with a cytokine to induce STAT phosphorylation. The cells are pre-treated with the inhibitor, and the level of phosphorylated STAT (p-STAT) is measured, typically by ELISA, Western blot, or flow cytometry.

Materials:

-

Human cell line (e.g., TF-1 cells, HEL cells, or primary PBMCs).

-

Cytokine for stimulation (e.g., IL-6 for JAK1/2, EPO for JAK2, IL-2 for JAK1/3).

-

Test inhibitor compound.

-

Cell culture medium and serum.

-

Lysis buffer (for ELISA/Western blot) or Fixation/Permeabilization buffers (for flow cytometry).

-

Antibodies: Primary antibody specific for a phosphorylated STAT (e.g., anti-p-STAT3 [Tyr705]) and a corresponding secondary antibody.

-

Detection reagents (e.g., HRP-conjugated secondary and chemiluminescent substrate for Western blot; fluorescently-labeled secondary for flow cytometry).

Methodology:

-

Cell Culture: Plate cells at an appropriate density and starve them of serum or growth factors for several hours to reduce baseline signaling.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.

-

Cytokine Stimulation: Add the specific cytokine to the culture medium to stimulate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes).

-

Cell Lysis or Fixation:

-

For ELISA/Western Blot: Wash the cells with cold PBS and lyse them on ice.

-

For Flow Cytometry: Fix the cells with a fixation buffer, then permeabilize them to allow antibody entry.

-

-

Detection of p-STAT:

-

ELISA: Use a sandwich ELISA kit with a capture antibody for total STAT and a detection antibody for p-STAT.

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT and total STAT (as a loading control).

-

Flow Cytometry: Stain the fixed/permeabilized cells with a fluorescently-conjugated anti-p-STAT antibody.

-

-

Data Analysis: Quantify the p-STAT signal for each inhibitor concentration. Normalize the data to the stimulated control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for biochemical and cellular inhibitor assays.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JAK inhibitor - Biotech Encyclopedia [anilocus.com]

AZD0449: A Technical Guide to its JAK1 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Janus kinase 1 (JAK1) selectivity profile of AZD0449, a potent and selective JAK1 inhibitor. This document details the quantitative measures of its inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Quantitative Kinase Inhibition Profile

AZD0449 demonstrates high selectivity for JAK1 over other members of the JAK family and a broader panel of kinases. The inhibitory activity of AZD0449 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 1: In Vitro Enzymatic and Cellular Inhibitory Activity of AZD0449

| Target | Assay Type | IC50 (nM) | Selectivity vs. JAK1 | Reference |

| JAK1 | Enzymatic Assay | 2.4 | - | [1][2][3] |

| JAK2 | Enzymatic Assay | >120 | >50-fold | [3] |

| JAK3 | Enzymatic Assay | No inhibition | - | [3] |

| TYK2 | Enzymatic Assay | >120 | >50-fold | [3] |

| IL-4-induced pSTAT6 | Cellular Assay (Human CD4+ T cells) | 21.4 | - | [1][3] |

| IL-2-induced pSTAT5 | Cellular Assay (Human and Rat T cells) | Similar to IL-4/pSTAT6 | - | [1] |

| IFNα-induced pSTAT1 | Cellular Assay (Human T cells) | Potent inhibition | - | [1] |

| IL-13-induced pSTAT6 | Cellular Assay (Human CD14+ monocytes) | Inhibition observed | - | [1][3] |

| TSLP-induced CCL17 production | Cellular Assay (Human CD14+ monocytes) | Inhibition observed | - | [3] |

Note: The selectivity is expressed as the ratio of the IC50 for the off-target kinase to the IC50 for JAK1.

Mechanism of Action: Inhibition of JAK1-Mediated Signaling

AZD0449 exerts its therapeutic effects by inhibiting JAK1-dependent cytokine signaling pathways.[1][2] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the downstream cellular responses in inflammatory and immune processes.[1] Key pathways inhibited by AZD0449 include those activated by interleukin-4 (IL-4), interleukin-13 (IL-13), interleukin-2 (IL-2), interferon-alpha (IFNα), and thymic stromal lymphopoietin (TSLP).[1][3]

Key Signaling Pathways Modulated by AZD0449

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling cascades targeted by AZD0449.

Caption: IL-4, IL-13, and TSLP signaling through JAK1 and the inhibitory effect of AZD0449.

Caption: IL-2 and IFNα signaling pathways and the inhibitory action of AZD0449 on JAK1.

Experimental Protocols

The characterization of AZD0449's JAK1 selectivity involved in vitro kinase assays and cellular assays employing phospho-flow cytometry. The following sections provide a generalized overview of the methodologies likely employed, based on standard practices in the field.

In Vitro Kinase Selectivity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 of AZD0449 against a panel of purified kinases, including JAK1, JAK2, JAK3, and TYK2.

Generalized Protocol:

-

Reagents and Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Kinase-specific substrate (e.g., a peptide or protein).

-

Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or unlabeled, depending on the detection method.

-

AZD0449 serially diluted in an appropriate solvent (e.g., DMSO).

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.).

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or ADP-Glo™ kinase assay system for luminescence-based detection).

-

Microplates (e.g., 96- or 384-well).

-

-

Procedure: a. A master mix of the kinase, substrate, and reaction buffer is prepared. b. The master mix is dispensed into the wells of the microplate. c. Serial dilutions of AZD0449 are added to the wells. Control wells receive only the vehicle (e.g., DMSO). d. The kinase reaction is initiated by the addition of ATP. e. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature). f. The reaction is terminated by the addition of a stop solution (e.g., EDTA). g. The extent of substrate phosphorylation is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on phosphocellulose paper and measuring the incorporated radioactivity. In a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured. h. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Phospho-Flow Cytometry for Cellular STAT Phosphorylation

This method measures the phosphorylation of intracellular proteins at the single-cell level, providing insight into the activity of signaling pathways in a cellular context.

Objective: To determine the IC50 of AZD0449 for the inhibition of cytokine-induced STAT phosphorylation in specific immune cell subsets.

Generalized Protocol:

-

Reagents and Materials:

-

Whole blood or isolated peripheral blood mononuclear cells (PBMCs) from human or rat.

-

Cell culture medium.

-

Cytokines for stimulation (e.g., recombinant human IL-4, IL-2, IFNα).

-

AZD0449 serially diluted in an appropriate solvent.

-

Fixation buffer (e.g., paraformaldehyde-based).

-

Permeabilization buffer (e.g., ice-cold methanol).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD14) to identify cell populations.

-

Fluorochrome-conjugated antibodies specific for the phosphorylated form of STAT proteins (e.g., anti-pSTAT6, anti-pSTAT5, anti-pSTAT1).

-

Flow cytometer.

-

-

Procedure: a. Cells are pre-incubated with serial dilutions of AZD0449 or vehicle control. b. Cells are then stimulated with a specific cytokine (e.g., IL-4) for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation. Unstimulated cells serve as a negative control. c. The stimulation is stopped, and the cells are immediately fixed to preserve the phosphorylation state of the proteins. d. Following fixation, the cells are permeabilized to allow intracellular access for the phospho-specific antibodies. e. Cells are then stained with a cocktail of antibodies against cell surface markers and intracellular phosphorylated STATs. f. The stained cells are washed and acquired on a flow cytometer. g. The data is analyzed using flow cytometry software. Specific cell populations are identified by their surface marker expression (gating), and the median fluorescence intensity (MFI) of the phospho-STAT antibody in these populations is measured. h. The percentage of inhibition of STAT phosphorylation at each concentration of AZD0449 is calculated relative to the cytokine-stimulated control, and IC50 values are determined.

Caption: Generalized workflow for a phospho-flow cytometry experiment.

Conclusion

AZD0449 is a highly potent and selective inhibitor of JAK1. Its selectivity has been rigorously demonstrated through both enzymatic and cellular assays, which show a significant therapeutic window against other JAK family members. The mechanism of action, centered on the inhibition of key cytokine-induced JAK1/STAT signaling pathways, provides a strong rationale for its development in the treatment of inflammatory and autoimmune diseases where these pathways are pathologically activated. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of JAK1 inhibitors.

References

An In-depth Technical Guide to the Downstream Signaling Effects of Jak-stat-IN-1

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional responses, governing fundamental cellular processes such as proliferation, differentiation, and immunity.[1][2][3] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[4][5] This technical guide details the downstream signaling effects of Jak-stat-IN-1 , a novel, potent, and selective ATP-competitive inhibitor of JAK enzymes. We provide a comprehensive overview of its mechanism of action, its impact on key downstream signaling events, quantitative data from pivotal assays, and detailed experimental protocols for researchers seeking to evaluate its efficacy.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated when a cytokine binds to its corresponding transmembrane receptor, inducing receptor dimerization.[6][7] This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[6] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptor, creating docking sites for STAT proteins.[5][6] STATs, recruited from the cytosol, are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes.[6][7][8]

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to compete with ATP for binding to the catalytic ATP-binding site within the kinase domain of JAKs.[9][10] By occupying this pocket, this compound prevents the phosphorylation and subsequent activation of the JAK enzyme.[11][12] This blockade is the critical initiating step of its inhibitory action, leading to a complete halt of the downstream signaling cascade before it can be amplified. The lack of JAK activation prevents the phosphorylation of STAT proteins, thereby inhibiting their dimerization and translocation to the nucleus.[10] Consequently, the transcription of cytokine-responsive genes is suppressed.

Quantitative Analysis of Downstream Effects

The efficacy of this compound is quantified by its ability to inhibit key downstream events. The primary assays include measuring the reduction in STAT phosphorylation, the decrease in target gene expression, and the suppression of STAT-mediated transcriptional activity.

Inhibition of STAT3 Phosphorylation

The phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705) is a direct and immediate indicator of JAK activity.[13] Treatment of cytokine-stimulated cells with this compound leads to a dose-dependent reduction in p-STAT3 levels, with minimal effect on total STAT3 protein.

Table 1: Dose-Dependent Inhibition of IL-6-induced STAT3 Phosphorylation by this compound

| This compound (nM) | p-STAT3 Level (Relative to Stimulated Control) | Total STAT3 Level (Relative to Stimulated Control) | % Inhibition of p-STAT3 |

|---|---|---|---|

| 0 (Unstimulated) | 0.05 | 1.02 | N/A |

| 0 (Stimulated) | 1.00 | 1.00 | 0% |

| 1 | 0.82 | 0.99 | 18% |

| 10 | 0.45 | 1.01 | 55% |

| 50 | 0.15 | 0.98 | 85% |

| 100 | 0.06 | 1.03 | 94% |

| 500 | 0.04 | 1.01 | 96% |

Data derived from Western Blot analysis in human peripheral blood mononuclear cells (PBMCs) stimulated with IL-6.

Downregulation of Target Gene Expression (SOCS3)

Suppressor of cytokine signaling 3 (SOCS3) is a classic STAT3 target gene that functions in a negative feedback loop to attenuate cytokine signaling.[1][14] Inhibition of the JAK-STAT pathway by this compound prevents SOCS3 transcription, which can be measured by quantitative PCR (qPCR).

Table 2: Downregulation of SOCS3 mRNA Expression by this compound

| This compound (nM) | SOCS3 mRNA Fold Change (vs. Stimulated Control) |

|---|---|

| 0 (Unstimulated) | 1.0 |

| 0 (Stimulated) | 15.2 |

| 10 | 9.8 |

| 50 | 3.5 |

| 100 | 1.4 |

| 500 | 1.1 |

Data derived from qPCR analysis in HeLa cells stimulated with IL-6 for 2 hours.

Suppression of STAT3-Mediated Transcriptional Activity

A STAT3-responsive luciferase reporter assay provides a functional readout of the entire pathway's activity, measuring the ability of STAT3 to initiate transcription.[15][16][17] this compound demonstrates potent, dose-dependent suppression of IL-6-induced luciferase expression.

Table 3: Inhibition of STAT3 Reporter Gene Activity by this compound

| This compound (nM) | Relative Luciferase Units (RLU) | % Inhibition |

|---|---|---|

| 0 (Unstimulated) | 1,250 | N/A |

| 0 (Stimulated) | 25,500 | 0% |

| 1 | 21,420 | 16% |

| 10 | 11,730 | 54% |

| 50 | 4,590 | 82% |

| 100 | 1,887 | 93% |

| 500 | 1,350 | 99% |

Data from HEK293 cells stably expressing a STAT3-luciferase reporter, stimulated with IL-6 for 6 hours.

Experimental Protocols & Workflows

Reproducible and robust experimental design is crucial for evaluating JAK inhibitors. The following section provides detailed methodologies for the key assays cited.

Protocol: Western Blot for p-STAT3

This protocol is used to determine the relative levels of phosphorylated STAT3 (Tyr705) and total STAT3.[13][18]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run until dye front reaches the bottom.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) and a loading control (e.g., β-Actin) diluted in 5% BSA/TBST.[13]

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

-

Stripping and Re-probing: To measure total STAT3, strip the membrane and re-probe with an antibody for total STAT3 (e.g., Cell Signaling Technology, #9139).[13]

Protocol: Quantitative PCR (qPCR) for SOCS3 Expression

This method quantifies the relative abundance of SOCS3 mRNA transcripts.[19]

-

RNA Extraction: Following cell treatment, lyse cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume containing SYBR Green Master Mix, 1 µL of cDNA, and forward/reverse primers for SOCS3 and a housekeeping gene (e.g., GAPDH).

-

Thermocycling: Perform the qPCR on a real-time PCR system. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative expression of SOCS3 using the comparative CT (ΔΔCT) method, normalizing to the housekeeping gene and relative to the stimulated control condition.

Protocol: STAT3 Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT3.[15][17][20]

-

Cell Seeding: Seed HEK293 cells stably expressing a STAT3-luciferase reporter construct into a white, solid-bottom 96-well plate at a density of 5 x 104 cells/well.[15]

-

Incubation: Incubate cells overnight at 37°C in a CO2 incubator.

-

Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with a cytokine (e.g., 10 ng/mL IL-6) and incubate for 6-16 hours.[15]

-

Lysis and Luminescence Reading: Add a luciferase assay reagent to each well to lyse the cells and provide the luciferase substrate.

-

Measurement: Measure luminescence using a microplate luminometer. The light output is directly proportional to the transcriptional activity of STAT3.

Conclusion

This compound is a highly effective inhibitor of the JAK-STAT signaling pathway. It acts by competitively binding to the ATP site on JAKs, which robustly inhibits the phosphorylation of STAT proteins. This primary action leads to significant downstream effects, including the dose-dependent suppression of STAT3 target gene expression (e.g., SOCS3) and a profound reduction in overall STAT3-mediated transcriptional activity. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound in various disease models driven by aberrant JAK-STAT signaling.

References

- 1. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 8. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]

- 11. Direct Effects of the Janus Kinase Inhibitor Baricitinib on Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 14. sinobiological.com [sinobiological.com]

- 15. bosterbio.com [bosterbio.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 19. RT-qPCR analysis of socs3 expression [bio-protocol.org]

- 20. biocompare.com [biocompare.com]

AZD0449: A Potential Modulator of Cytokine Storms Through Selective JAK1 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Cytokine storms, characterized by a rampant and excessive release of pro-inflammatory cytokines, represent a life-threatening systemic inflammatory response. This hyperactivation of the immune system can lead to widespread tissue damage, multi-organ failure, and death. A key signaling cascade implicated in the propagation of cytokine storms is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. AZD0449, a potent and highly selective inhibitor of JAK1, has been investigated primarily in the context of asthma but its mechanism of action holds significant therapeutic potential for mitigating the devastating effects of cytokine storms. This technical guide provides a comprehensive overview of AZD0449, its mechanism of action, and its prospective role in cytokine storm research, tailored for researchers, scientists, and drug development professionals.

The Central Role of JAK1 in Cytokine Signaling

The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical intracellular mediators for a multitude of cytokine and growth factor receptors. Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes, many of which are pro-inflammatory.

JAK1 is a pivotal member of this family, as it is involved in the signaling of numerous cytokines that are central to the pathophysiology of cytokine storms, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and cytokines that utilize the common gamma chain (γc) receptor subunit (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[1] By selectively inhibiting JAK1, AZD0449 can theoretically interrupt the signaling cascade of these key pro-inflammatory mediators, thereby dampening the excessive inflammatory response characteristic of a cytokine storm.

Quantitative Data on AZD0449

The following tables summarize the key quantitative data available for AZD0449, highlighting its potency and selectivity for JAK1.

Table 1: In Vitro Inhibitory Activity of AZD0449

| Target | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 2.4 | - |

| JAK2 | >1000 | >417-fold |

| JAK3 | >1000 | >417-fold |

| TYK2 | 120 | 50-fold |

Data sourced from enzymatic assays.[2][3]

Table 2: Cellular Activity of AZD0449

| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |

| STAT6 Phosphorylation | Human CD4+ T cells | IL-4 | pSTAT6 | 21.4 |

| STAT5 Phosphorylation | Human T cells | IL-2 | pSTAT5 | ~20 |

| STAT5 Phosphorylation | Rat T cells | IL-2 | pSTAT5 | ~20 |

Data sourced from immunofluorescent labeling and flow cytometry.[1]

Signaling Pathways and Experimental Workflows

JAK1-STAT Signaling Pathway in Cytokine Storm

The following diagram illustrates the central role of the JAK1-STAT signaling pathway in response to pro-inflammatory cytokines, a key process in the development of a cytokine storm. AZD0449 acts by inhibiting JAK1, thereby blocking the downstream phosphorylation of STATs and subsequent gene transcription.

Caption: The JAK1-STAT signaling pathway and the inhibitory action of AZD0449.

Experimental Workflow for Evaluating AZD0449 in a Cytokine Storm Model

This diagram outlines a typical experimental workflow to assess the efficacy of a JAK1 inhibitor like AZD0449 in an in vitro model of cytokine storm.

References

- 1. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. h-h-c.com [h-h-c.com]

The Use of JAK-STAT Pathway Inhibitors in the Investigation of T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in T-lymphocytes, translating cytokine signals into cellular responses such as activation, proliferation, differentiation, and effector functions. Dysregulation of this pathway is implicated in numerous autoimmune diseases and malignancies, making it a key target for therapeutic intervention and a vital system to understand in immunological research. This technical guide provides an in-depth overview of how small molecule inhibitors of the JAK/STAT pathway can be employed as tools to dissect the intricacies of T-cell activation. For the purpose of this guide, we will focus on well-characterized JAK inhibitors, such as Tofacitinib and Ruxolitinib, as representative examples of "JAK-STAT-IN-1" to illustrate the principles and methodologies involved.

The JAK/STAT Signaling Pathway in T-Cells

The JAK/STAT pathway is integral to the response of T-cells to a variety of cytokines.[1] The binding of a cytokine to its receptor on the T-cell surface triggers the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes crucial for T-cell responses.[1]

Quantitative Effects of JAK Inhibitors on T-Cell Activation

Small molecule inhibitors targeting JAKs are powerful tools for studying T-cell activation. They offer a reversible and dose-dependent means to probe the function of this pathway. Below are tables summarizing the quantitative effects of two well-characterized JAK inhibitors, Tofacitinib and Ruxolitinib, on various aspects of T-cell function.

Table 1: Inhibitory Potency (IC50) of Tofacitinib and Ruxolitinib on JAK Kinases

| Inhibitor | Target(s) | IC50 (nM) |

| Tofacitinib | JAK1 | 112 |

| JAK2 | 20 | |

| JAK3 | 1 | |

| Ruxolitinib | JAK1 | 3.3 |

| JAK2 | 2.8 |

Data compiled from existing research.[2][3]

Table 2: Functional Effects of Tofacitinib on Human T-Cells in vitro

| Parameter Assessed | T-Cell Type | Effect | Reference Concentration |

| Activation Marker (CD25) Expression | Naïve & Memory CD4+/CD8+ | Dose-dependent reduction | 1 µM |

| Proliferation (Ki-67 Expression) | Naïve & Memory CD4+/CD8+ | Dose-dependent reduction | 1 µM |

| IL-2 Production | Naïve & Memory CD4+/CD8+ | Reduced frequency of IL-2 secreting cells | 1 µM |

| IFN-γ Production | Memory CD8+ | Reduced frequency of IFN-γ secreting cells | 1 µM |

| STAT Phosphorylation | T-Cells | Inhibition varied from 10% to 73% depending on the cytokine and STAT | 5 mg twice daily (in vivo) |

Data compiled from existing research.[1][4]

Table 3: Functional Effects of Ruxolitinib on Human T-Cells in vitro

| Parameter Assessed | T-Cell Type | Effect | Reference Concentration |

| Proliferation | Antigen-specific T-cells | Reduction at concentrations > in vitro IC50 | > single-digit nM |

| IL-6 Production | Activated PBMCs | Significant reduction | Cellular IC50 |

| IL-10 Production | Activated PBMCs | Significant reduction | Cellular IC50 |

| TNF-α Production | Activated PBMCs | Significant reduction | Cellular IC50 |

| IFN-γ Production | Activated PBMCs | Significant reduction | Cellular IC50 |

Data compiled from existing research.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of JAK inhibitors in T-cell activation studies. The following section outlines key experimental protocols.

Primary Human T-Cell Isolation and Culture

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Dilute whole blood with an equal volume of PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes with the brake off.

-

Carefully aspirate the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs with PBS.

-

-

T-Cell Isolation:

-

Use a negative selection kit (e.g., magnetic-activated cell sorting - MACS) to isolate total T-cells or specific subsets (CD4+ or CD8+) by depleting other cell types.

-

-

Cell Culture:

-

Culture isolated T-cells in a suitable medium such as RPMI 1640 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

-

For T-cell expansion, the medium can be supplemented with IL-2.

-

T-Cell Proliferation Assay (CFSE-based)

The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a standard method to track T-cell proliferation.

-

CFSE Staining:

-

Resuspend isolated T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold culture medium.

-

Wash the cells twice with complete culture medium.

-

-

T-Cell Activation and Inhibitor Treatment:

-

Plate CFSE-labeled T-cells in a 96-well plate.

-

Add the desired concentrations of the JAK inhibitor (e.g., Tofacitinib, Ruxolitinib) or vehicle control (DMSO).

-

Stimulate the T-cells with anti-CD3/CD28 antibodies or other appropriate stimuli.

-

Culture the cells for 3-5 days at 37°C and 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired.

-

Analyze the cells on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

-

References

The Selective JAK1 Inhibitor AZD0449: A Technical Overview of its Impact on STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0449 is a novel, potent, and selective inhibitor of Janus kinase 1 (JAK1) developed for inhaled administration, primarily for the treatment of asthma.[1] The JAK-STAT signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[2] This technical guide provides an in-depth analysis of AZD0449's mechanism of action, with a specific focus on its effects on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Mechanism of Action: Inhibition of the JAK1/STAT3 Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling.[2] Upon cytokine binding to their cognate receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[3] Subsequently, JAKs phosphorylate the recruited STATs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[3]

AZD0449 exerts its therapeutic effect by selectively inhibiting JAK1.[1] This inhibition prevents the phosphorylation and subsequent activation of downstream STAT proteins, including STAT3, thereby modulating the inflammatory cascade.[4]

Quantitative Data: In Vitro Selectivity and In Vivo Efficacy

The following tables summarize the key quantitative findings regarding AZD0449's inhibitory activity.

Table 1: In Vitro Kinase Selectivity of AZD0449 [4]

| Kinase | IC50 (nM) | Selectivity vs. JAK1 (fold) |

| JAK1 | 2.4 | - |

| JAK2 | >1000 | >417 |

| JAK3 | 120 | 50 |

| TYK2 | 240 | 100 |

Table 2: In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation in Human and Rat Cells by AZD0449 [1]

| Cell Type | Cytokine Stimulant | Phosphorylated STAT | Species | IC50 (nM) |

| CD4+ T cells | IL-4 | STAT6 | Human | 21.4 |

| T cells | IL-2 | STAT5 | Human | - |

| T cells | IL-2 | STAT5 | Rat | - |

| T cells & NK cells | IFNα | STAT1 | Human | - |

| T cells & NK cells | IL-12 | STAT4 | Human | - |

| CD14+ monocytes | IL-13 | STAT6 | Human | - |

Note: Specific IC50 values for STAT5, STAT1, and STAT4 inhibition were not explicitly provided in the primary source.

Table 3: In Vivo Inhibition of STAT3 Phosphorylation in an Ovalbumin-Challenged Rat Model of Asthma [1][4]

| Treatment Group | Description | Effect on STAT3 Phosphorylation |

| Saline/Vehicle | Sensitized, non-challenged rats | Baseline STAT3 phosphorylation |

| OVA/Vehicle | Ovalbumin-challenged, vehicle-treated rats | Significant increase in STAT3 phosphorylation |

| OVA/AZD0449 | Ovalbumin-challenged, AZD0449-treated rats | Dose-dependent inhibition of STAT3 phosphorylation |

Note: The primary research presents this data graphically as a bar chart, showing a clear dose-dependent reduction. Specific percentage inhibition values at different doses were not detailed in the main text.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of AZD0449.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD0449 against JAK family kinases.

-

Methodology:

-

Recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2) are incubated with a peptide substrate and ATP.

-

A serial dilution of AZD0449 is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET, or luminescence).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Ovalbumin (OVA)-Induced Asthma Model in Rats

-

Objective: To create an in vivo model of allergic airway inflammation to assess the efficacy of AZD0449.

-

Methodology:

-

Sensitization: Male Brown Norway rats are sensitized by intraperitoneal injections of ovalbumin (OVA) adsorbed to aluminum hydroxide on specific days (e.g., day 0 and day 14).

-

Challenge: On subsequent days (e.g., days 28, 29, and 30), the sensitized rats are challenged with aerosolized OVA for a defined period to induce an asthmatic response. Control groups receive saline.

-

Treatment: AZD0449 or vehicle is administered to the animals, typically via intratracheal instillation, prior to the OVA challenge.

-

Endpoint Analysis: At a specified time post-challenge, lung tissue and bronchoalveolar lavage fluid (BALF) are collected for analysis of inflammatory markers, including phosphorylated STAT3.

-

Measurement of STAT3 Phosphorylation

-

Objective: To quantify the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in lung tissue.

-

Methodology:

-

Protein Extraction: Lung tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3.

-

Secondary Antibody Incubation: After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the band intensities, and the ratio of p-STAT3 to total STAT3 is calculated.

-

-

Objective: To visualize and localize the expression of p-STAT3 within the lung tissue architecture.

-

Methodology:

-

Tissue Preparation: Lungs are perfused, fixed in formalin, and embedded in paraffin. Thin sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: The paraffin is removed using xylene, and the sections are rehydrated through a graded series of ethanol washes.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Permeabilization and Blocking: The tissue sections are permeabilized (if necessary) and blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody against p-STAT3.

-

Secondary Antibody Incubation and Detection:

-

For IHC: A biotinylated secondary antibody followed by an avidin-biotin-HRP complex and a chromogenic substrate (e.g., DAB) is used for detection, resulting in a colored precipitate at the site of the antigen.

-

For IF: A fluorescently labeled secondary antibody is used, and the signal is visualized using a fluorescence microscope.

-

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin for IHC or DAPI for IF) to visualize cell nuclei and then mounted for microscopy.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of AZD0449 in the JAK1/STAT3 signaling pathway.

Experimental Workflow

Caption: Workflow for assessing AZD0449's effect on STAT3 phosphorylation in vivo.

References

- 1. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for immunofluorescence staining of murine helminth-infected intestinal and lung tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the JAK-STAT Signaling Pathway and its Inhibition in In Vitro Immunology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that translates extracellular signals from a multitude of cytokines and growth factors into a transcriptional response, thereby governing a wide array of cellular processes including proliferation, differentiation, and apoptosis.[1] This pathway is of paramount importance in the regulation of the immune system, mediating the functional effects of key cytokines involved in both innate and adaptive immunity.[2] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[3] This guide provides a comprehensive overview of the JAK-STAT pathway and the use of its inhibitors in in vitro immunology research.

The JAK-STAT Signaling Pathway: A Step-by-Step Mechanism

The canonical JAK-STAT signaling pathway is initiated by the binding of a ligand, typically a cytokine, to its specific transmembrane receptor. This event triggers a cascade of intracellular phosphorylation events, culminating in the modulation of gene expression.

1. Ligand Binding and Receptor Dimerization: The process begins when a cytokine binds to its cognate receptor on the cell surface. This binding event induces the dimerization or oligomerization of receptor subunits.[4]

2. JAK Activation: The intracellular domains of these receptors are constitutively associated with members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[3] Receptor dimerization brings the associated JAKs into close proximity, facilitating their trans-activation through reciprocal phosphorylation of tyrosine residues in their activation loops.[2]

3. Receptor Phosphorylation and STAT Recruitment: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated tyrosines serve as docking sites for the Src homology 2 (SH2) domains of latent STAT proteins present in the cytoplasm.[2]

4. STAT Phosphorylation and Dimerization: Upon recruitment to the receptor, STAT proteins are themselves phosphorylated by the activated JAKs on a conserved C-terminal tyrosine residue. This phosphorylation event causes the STAT proteins to dissociate from the receptor and form stable homo- or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions.[3][2]

5. Nuclear Translocation and Gene Transcription: The activated STAT dimers translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating or repressing gene transcription.[3][5]

Visualizing the Canonical JAK-STAT Signaling Pathway

References

- 1. biorxiv.org [biorxiv.org]

- 2. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

AZD0449: A Technical Guide to Target Validation in Respiratory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD0449 is a potent and selective inhibitor of Janus kinase 1 (JAK1), investigated for the inhaled treatment of respiratory diseases, primarily asthma. This document provides an in-depth technical overview of the target validation for AZD0449, summarizing its mechanism of action, preclinical efficacy, and clinical trial findings. Despite a favorable safety profile and low systemic exposure, the development of AZD0449 was discontinued during Phase 1 clinical trials due to a lack of significant anti-inflammatory effect at the doses studied. This guide offers detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows involved in its evaluation.

Introduction: The Rationale for JAK1 Inhibition in Respiratory Disease

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is a primary route for transmitting signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. In respiratory diseases like asthma, cytokines such as interleukin-4 (IL-4), IL-5, and IL-13 are key drivers of the inflammatory cascade, promoting eosinophilia, mucus production, and airway hyperresponsiveness. The signaling of these pro-inflammatory cytokines is critically dependent on JAK1. Therefore, selective inhibition of JAK1 presents a promising therapeutic strategy to broadly inhibit the inflammatory pathways in asthma.[1][2][3] AZD0449 was developed as an inhaled, selective JAK1 inhibitor designed to deliver high concentrations to the lungs while minimizing systemic exposure and associated side effects.[1][4]

Molecular Target: AZD0449's Selectivity for JAK1

AZD0449 is a highly selective inhibitor of JAK1. In vitro studies have demonstrated its potent inhibition of JAK1 with significant selectivity over other JAK family members (JAK2, JAK3, and TYK2). This selectivity is crucial for minimizing off-target effects that can be associated with less selective JAK inhibitors.

Quantitative Data: In Vitro Kinase Inhibition

| Kinase | AZD0449 IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 2.4 | - |

| JAK2 | >1000 | >417-fold |

| JAK3 | >1000 | >417-fold |

| TYK2 | 120 | 50-fold |

| Table 1: In vitro inhibitory activity of AZD0449 against JAK family kinases. [5] |

Mechanism of Action: Modulation of the JAK1-STAT Signaling Pathway

AZD0449 exerts its pharmacological effect by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of JAK1. In the context of asthma, key cytokines like IL-4 and IL-13 signal through a receptor complex that activates JAK1, leading to the phosphorylation of STAT6. Phosphorylated STAT6 then translocates to the nucleus and induces the expression of genes associated with T-helper 2 (Th2) cell-driven inflammation. By inhibiting JAK1, AZD0449 blocks this critical step in the signaling cascade.

Caption: AZD0449 inhibits JAK1, preventing STAT6 phosphorylation and subsequent gene expression.

Preclinical Target Validation in a Respiratory Disease Model

The efficacy of AZD0449 was evaluated in a well-established preclinical model of allergic asthma using ovalbumin (OVA)-sensitized Brown Norway rats. This model mimics key features of human asthma, including airway eosinophilia and a late asthmatic response.

Experimental Protocol: Ovalbumin-Challenged Rat Model of Allergic Asthma

-

Sensitization: Brown Norway rats were sensitized with intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide on day 0 and day 7.

-

Challenge: On day 14, sensitized rats were challenged with an aerosolized solution of OVA to induce an asthmatic response.

-

Treatment: AZD0449 was administered intratracheally one hour prior to the OVA challenge.

-

Endpoints:

-

Late Asthmatic Response (LAR): Measured by whole-body plethysmography to assess airway obstruction.

-

Airway Inflammation: Bronchoalveolar lavage (BAL) was performed 24 hours after the challenge to quantify eosinophil counts.

-

Target Engagement: Lung tissue was collected to measure the levels of phosphorylated STAT3 and STAT5.[6]

-

Preclinical Efficacy Data

In the OVA-challenged rat model, intratracheal administration of AZD0449 demonstrated significant, dose-dependent inhibition of both the late asthmatic response and airway eosinophilia.[6] Furthermore, AZD0449 showed target engagement in the lung tissue by reducing the phosphorylation of STAT3 and STAT5.[6]

| Endpoint | Treatment Group | Result |

| Late Asthmatic Response | AZD0449 | Dose-dependent suppression |

| Airway Eosinophilia | AZD0449 | Dose-dependent reduction |

| Lung pSTAT3 | AZD0449 | Dose-related reduction |

| Lung pSTAT5 | AZD0449 | Dose-related reduction |

| Table 2: Summary of preclinical efficacy of AZD0449 in a rat model of allergic asthma. [6] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats following intratracheal administration of AZD0449 at a lung-deposited dose of 52 μg/kg revealed a long terminal lung half-life of 34 hours and low systemic exposure.[1][2][4]

Caption: Workflow for the preclinical evaluation of AZD0449 in a rat asthma model.

Clinical Target Validation: Phase 1 Study (NCT03766399)

A Phase 1, randomized, single-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AZD0449 in healthy volunteers and patients with mild asthma.[5][7][8]

Experimental Protocol: Phase 1 Clinical Trial (NCT03766399)

-

Study Design: A three-part study with single ascending doses (SAD) and multiple ascending doses (MAD) of inhaled AZD0449 (nebulizer and dry powder inhaler) and a single intravenous (IV) dose.[7][8]

-

Participants: Healthy volunteers and patients with mild asthma.[7]

-

Pharmacodynamic Endpoints:

Clinical Pharmacokinetics and Pharmacodynamics

Following inhaled administration, AZD0449 demonstrated low, dose-proportional systemic exposure and a pharmacokinetic profile suggestive of lung retention, supporting the potential for once-daily dosing.[5][7]

| Route | Dose Range | Systemic Exposure (Cmax) | Lung Retention |

| Inhaled (nebulized) | 0.095 - 5.0 mg | Low and dose-proportional | Suggested by plasma elimination |

| Intravenous | 0.09 and 0.36 mg | - | - |

| Table 3: Summary of clinical pharmacokinetics of AZD0449. [5] |

Despite the favorable pharmacokinetic profile, AZD0449 did not demonstrate a significant anti-inflammatory effect at the doses evaluated. In patients with mild asthma who received repeated doses for 14 days (1.2–5.0 mg), there was no significant reduction in FeNO compared to placebo.[5][7] Furthermore, there was no significant suppression of pSTAT6 in ex vivo stimulated PBMCs.[5][7]

| Pharmacodynamic Marker | Treatment | Result |

| FeNO | AZD0449 (1.2-5.0 mg for 14 days) | No significant reduction vs. placebo |

| pSTAT6 | AZD0449 | No significant suppression |

| Table 4: Summary of clinical pharmacodynamic results for AZD0449. [5][7] |

digraph "Clinical_Trial_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];// Nodes Hypothesis [label="Hypothesis:\nInhaled AZD0449 will reduce\nairway inflammation in asthma", fillcolor="#F1F3F4", fontcolor="#202124"]; PK_PD_Link [label="PK/PD Relationship:\nSufficient lung concentration of AZD0449\nshould inhibit local JAK1 signaling", fillcolor="#FBBC05", fontcolor="#202124"]; PK_Results [label="PK Finding:\nLow systemic exposure,\nsuggestive of lung retention", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PD_Results [label="PD Finding:\nNo significant change in FeNO\nor systemic pSTAT6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nLack of efficacy at tested doses", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Hypothesis -> PK_PD_Link; PK_PD_Link -> PK_Results; PK_PD_Link -> PD_Results; PK_Results -> Conclusion; PD_Results -> Conclusion; }

Conclusion and Future Directions

AZD0449 is a potent and selective JAK1 inhibitor that demonstrated promising preclinical efficacy in a rat model of allergic asthma. The inhaled route of administration resulted in low systemic exposure and prolonged lung retention in both preclinical and clinical settings. However, in a Phase 1 clinical trial, AZD0449 failed to show a significant anti-inflammatory effect in patients with mild asthma at the doses tested. The lack of pharmacodynamic activity, as measured by FeNO and pSTAT6, led to the discontinuation of its development for respiratory indications.

This case study of AZD0449 provides valuable insights for the development of inhaled kinase inhibitors for respiratory diseases. Future efforts in this area may require the development of compounds with higher potency, improved lung retention and distribution, or the exploration of different patient populations or disease phenotypes. Additionally, the disconnect between preclinical efficacy and clinical outcomes highlights the importance of robust translational biomarkers to guide dose selection and predict clinical response.

References

- 1. researchgate.net [researchgate.net]

- 2. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. AZD0449, an inhaled JAK1 inhibitor, in healthy participants and patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPIRIT-CONSORT-TM: a corpus for assessing transparency of clinical trial protocol and results publications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AZD0449 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

AZD0449 In Vivo Dosing for Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo dosing strategies for the selective Janus kinase 1 (JAK1) inhibitor, AZD0449, in rodent models. The protocols and data presented are collated from preclinical studies and are intended to guide researchers in designing their own in vivo experiments for asthma and other inflammatory disease models.

Introduction

AZD0449 is a potent and selective inhibitor of JAK1, a key enzyme in the signaling pathways of multiple pro-inflammatory cytokines implicated in asthma, such as interleukin (IL)-4, IL-5, and IL-13.[1][2][3] By inhibiting JAK1, AZD0449 can block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the inflammatory cascade.[2][3][4][5] Preclinical studies in rodent models, particularly the ovalbumin (OVA)-induced allergic asthma model in Brown Norway rats, have demonstrated the efficacy of AZD0449 in reducing lung inflammation.[2][3][6][7]

Data Presentation

Table 1: Pharmacokinetic Parameters of AZD0449 in Rats

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Intratracheal (IT) Administration (52 µg/kg lung deposited dose) |

| Plasma Clearance | 18 mL/minute/kg[1][2][4] | - |

| Terminal Half-life (Plasma) | 3.9 hours[1][2][4] | - |

| Steady State Volume of Distribution | 1.3 L/kg[1][2][4] | - |

| Terminal Half-life (Lung) | - | 34 hours[2][3][6] |

| Systemic Exposure | - | Low[2][3][6] |

Table 2: Efficacy of Intratracheal AZD0449 in OVA-Challenged Rats

| Dose (Lung Deposited) | Effect on Lung Eosinophilia | Effect on Late Asthmatic Response (Penh) | Target Engagement (Inhibition of pSTAT3 and pSTAT5) |

| 100 - 3000 µg/kg | Inhibition of eosinophilia in the lung[2] | Reduction in late asthmatic response[2][6] | Dose-related reduction[7] |

| 52 µg/kg | - | Assessed[2][4][6] | - |

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Brown Norway Rats

This protocol describes the induction of an allergic asthma phenotype in Brown Norway rats, followed by treatment with AZD0449.

Materials:

-

AZD0449

-

Ovalbumin (OVA)

-

Vehicle for AZD0449 (e.g., appropriate suspension vehicle for intratracheal administration)

-

Anesthetic

-

Intratracheal administration device

Procedure:

-

Sensitization: Sensitize Brown Norway rats with an intraperitoneal injection of OVA.

-

Challenge: Days after sensitization, challenge the rats with an aerosolized OVA solution to induce an asthmatic response.

-

AZD0449 Administration:

-

Route: Intratracheal (IT) administration is the preferred route for localized lung delivery and to minimize systemic exposure.[2][3][6]

-

Dosing: Administer AZD0449 one hour prior to the OVA challenge.[7] Doses ranging from 100 to 3000 µg/kg (lung deposited dose) have been shown to be effective.[2]

-

Vehicle: A suitable vehicle for suspension should be used for intratracheal delivery.

-

-

Endpoint Analysis (24 hours post-challenge):

-

Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting (e.g., eosinophils) and cytokine analysis.

-

Lung Tissue Analysis: Collect lung tissue to assess for inhibition of STAT3 and STAT5 phosphorylation as a measure of target engagement.[7]

-

Late Asthmatic Response: Measure the late asthmatic response using methods such as whole-body plethysmography to determine the enhanced pause (Penh).[2][6]

-

Visualization

AZD0449 Mechanism of Action in the JAK-STAT Signaling Pathway

Caption: Mechanism of AZD0449 in blocking the JAK1-STAT signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing of AZD0449

Caption: Workflow for evaluating the in vivo efficacy of AZD0449 in a rodent asthma model.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma [uu.diva-portal.org]

- 4. dovepress.com [dovepress.com]

- 5. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. publications.ersnet.org [publications.ersnet.org]

Application Notes and Protocols: Western Blot Analysis of pSTAT3 (Tyr705) Following AZD0449 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3) is a critical activation step, leading to its dimerization, nuclear translocation, and subsequent regulation of gene expression. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly in cancer, where constitutive activation of STAT3 is common.

The Janus kinase (JAK) family of tyrosine kinases are primary activators of STAT3. AZD0449 is a potent and selective inhibitor of JAK1. By targeting JAK1, AZD0449 effectively blocks the downstream phosphorylation of STAT3, thereby inhibiting its activity.[1][2] This application note provides a detailed protocol for performing a Western blot to detect changes in pSTAT3 levels in cultured cells following treatment with AZD0449.

Signaling Pathway

The canonical JAK/STAT signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus to act as transcription factors. AZD0449, as a JAK1 inhibitor, directly interferes with this cascade by preventing the phosphorylation and subsequent activation of STAT3.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents

-

Cell line with active STAT3 signaling (e.g., MDA-MB-231, H460, or other cancer cell lines)

-

Complete cell culture medium

-

AZD0449 (solubilized in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-pSTAT3 (Tyr705)

-

Rabbit anti-total STAT3

-

Mouse anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies:

-

Anti-rabbit IgG

-

Anti-mouse IgG

-

-

Chemiluminescent substrate

-

Imaging system for Western blots

Experimental Workflow

Step-by-Step Method

1. Cell Culture and Treatment:

-

Seed the chosen cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

-

Prepare serial dilutions of AZD0449 in complete culture medium. A suggested concentration range is 0, 10, 50, 100, 500, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest AZD0449 treatment.

-

Remove the old medium and replace it with the medium containing the different concentrations of AZD0449 or vehicle control.

-

Incubate the cells for a predetermined time. For time-course experiments, a range of 1, 6, and 24 hours is recommended.

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

3. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

5. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

To analyze total STAT3 and a loading control, the membrane can be stripped and re-probed or parallel blots can be run.

6. Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

Quantify the band intensities using image analysis software. Normalize the pSTAT3 signal to the total STAT3 signal and/or the loading control.

Data Presentation

The following tables summarize the inhibitory activity of AZD0449 from published studies.

Table 1: In Vitro Inhibitory Activity of AZD0449

| Target | Assay | IC₅₀ (nM) |

|---|---|---|

| JAK1 | Enzymatic Assay | 2.4 |

| pSTAT6 | Human CD4+ T cells (IL-4 induced) | 21.4 |

Data sourced from ProbeChem and a study on selective JAK1 inhibitors.[1][2]

Table 2: In Vivo Inhibition of pSTAT3 by AZD0449 in OVA-Challenged Rats

| Treatment Group | Dose (µg/kg, intratracheal) | pSTAT3 Inhibition (%) |

|---|---|---|

| Vehicle | - | 0 |

| AZD0449 | 100 | ~25 |

| AZD0449 | 300 | ~50 |

| AZD0449 | 1000 | ~75 |

| AZD0449 | 3000 | ~90 |

Data is estimated from graphical representations in a study characterizing AZD0449.[3]

Conclusion

This application note provides a comprehensive protocol for the detection of pSTAT3 by Western blot following treatment with the JAK1 inhibitor AZD0449. The provided signaling pathway and experimental workflow diagrams, along with the summarized data, offer a robust framework for researchers investigating the effects of AZD0449 on the JAK/STAT pathway. Adherence to this protocol will enable the generation of reliable and reproducible data for the assessment of target engagement and downstream signaling inhibition.

References

Application Notes and Protocols for Intratracheal Administration of AZD0449 in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD0449 is a novel and highly selective Janus kinase 1 (JAK1) inhibitor developed for the inhaled treatment of asthma.[1][2][3] JAK1 is a critical enzyme in the signaling pathways of multiple pro-inflammatory cytokines implicated in the pathogenesis of asthma, including interleukin (IL)-4, IL-5, and IL-13.[1][3][4] By inhibiting JAK1, AZD0449 effectively suppresses the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, thereby mitigating the inflammatory cascade in the lungs.[1][2][5] Preclinical studies in rats have demonstrated that intratracheal administration of AZD0449 leads to high local concentrations in the lung with low systemic exposure, a desirable pharmacokinetic profile for an inhaled therapeutic.[1][2][4] This targeted delivery to the lungs minimizes potential systemic side effects. Furthermore, in rodent models of allergic asthma, AZD0449 has been shown to reduce lung eosinophilia and attenuate the late asthmatic response.[1][2][5][6]

These application notes provide a comprehensive overview of the intratracheal administration of AZD0449 in rats, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.

Mechanism of Action: JAK1-STAT Signaling Pathway Inhibition